molecular formula C19H18ClN3O2 B12161709 5-Chloro-7-[morpholin-4-yl(pyridin-4-yl)methyl]quinolin-8-ol

5-Chloro-7-[morpholin-4-yl(pyridin-4-yl)methyl]quinolin-8-ol

Cat. No.: B12161709
M. Wt: 355.8 g/mol
InChI Key: JDPDCZOGRJHMBV-UHFFFAOYSA-N
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Description

5-Chloro-7-[morpholin-4-yl(pyridin-4-yl)methyl]quinolin-8-ol is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-7-[morpholin-4-yl(pyridin-4-yl)methyl]quinolin-8-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Chlorine Atom: The chlorine atom can be introduced via electrophilic substitution using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Pyridine and Morpholine Groups: The pyridine and morpholine groups can be introduced through nucleophilic substitution reactions. For instance, the pyridine group can be attached using a Suzuki-Miyaura coupling reaction, while the morpholine group can be introduced via nucleophilic substitution with morpholine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-7-[morpholin-4-yl(pyridin-4-yl)methyl]quinolin-8-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the quinoline ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the quinoline ring and the attached groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Thionyl chloride, phosphorus pentachloride, and other halogenating agents for electrophilic substitution; morpholine and other nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may yield reduced quinoline derivatives.

Scientific Research Applications

5-Chloro-7-[morpholin-4-yl(pyridin-4-yl)methyl]quinolin-8-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an antimicrobial, antiviral, and anticancer agent.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-Chloro-7-[morpholin-4-yl(pyridin-4-yl)methyl]quinolin-8-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial or cancer cell proliferation, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-7-[morpholin-4-yl(pyridin-4-yl)methyl]quinolin-8-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H18ClN3O2

Molecular Weight

355.8 g/mol

IUPAC Name

5-chloro-7-[morpholin-4-yl(pyridin-4-yl)methyl]quinolin-8-ol

InChI

InChI=1S/C19H18ClN3O2/c20-16-12-15(19(24)17-14(16)2-1-5-22-17)18(13-3-6-21-7-4-13)23-8-10-25-11-9-23/h1-7,12,18,24H,8-11H2

InChI Key

JDPDCZOGRJHMBV-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(C2=CC=NC=C2)C3=CC(=C4C=CC=NC4=C3O)Cl

Origin of Product

United States

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